4-Cyclopropylbenzene-1-sulfonyl chloride
Overview
Description
4-Cyclopropylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Cyclopropylbenzene-1-sulfonyl chloride typically involves the reaction of cyclopropylbenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Cyclopropylbenzene + Chlorosulfonic Acid: The reaction is conducted at low temperatures to prevent side reactions. The chlorosulfonic acid acts as both a chlorinating and sulfonating agent, introducing the sulfonyl chloride group to the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain the pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyclopropylbenzene-1-sulfonyl chloride undergoes various chemical reactions, primarily involving the sulfonyl chloride group. Some common reactions include:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. Common reagents include amines, alcohols, and thiols.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the nature of the nucleophile or reducing/oxidizing agent used.
Scientific Research Applications
4-Cyclopropylbenzene-1-sulfonyl chloride has diverse applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Development: The compound is employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
4-Cyclopropylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Methylbenzenesulfonyl chloride: Similar in structure but with a methyl group instead of a cyclopropyl group. It is less sterically hindered and may exhibit different reactivity.
4-Fluorobenzenesulfonyl chloride: Contains a fluorine atom, which can influence the electronic properties and reactivity of the compound.
4-Ethylbenzenesulfonyl chloride: Similar to this compound but with an ethyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
4-cyclopropylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHUBTJEGZWBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622020 | |
Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167404-32-2 | |
Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclopropylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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